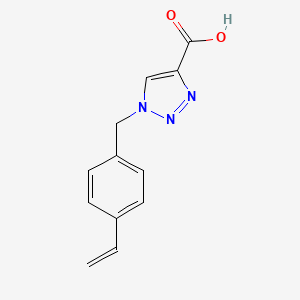
(S)-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-fluoro-5-methylbenzene and (S)-pyrrolidine.
Bromination: The bromination of 3-bromo-2-fluoro-5-methylbenzene is carried out using bromine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of the brominated and fluorinated benzene derivative with (S)-pyrrolidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran), and inert atmosphere (e.g., nitrogen).
Major Products Formed
Substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
科学的研究の応用
(S)-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of (S)-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (S)-2-(3-Bromo-2-fluoro-5-methylphenyl)pyrrolidine can be compared with other pyrrolidine derivatives such as:
- (S)-2-(3-Chloro-2-fluoro-5-methylphenyl)pyrrolidine
- (S)-2-(3-Bromo-2-fluoro-4-methylphenyl)pyrrolidine
- (S)-2-(3-Bromo-2-chloro-5-methylphenyl)pyrrolidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
特性
分子式 |
C11H13BrFN |
|---|---|
分子量 |
258.13 g/mol |
IUPAC名 |
(2S)-2-(3-bromo-2-fluoro-5-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13BrFN/c1-7-5-8(10-3-2-4-14-10)11(13)9(12)6-7/h5-6,10,14H,2-4H2,1H3/t10-/m0/s1 |
InChIキー |
QXVPCYVJPBOFJG-JTQLQIEISA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)Br)F)[C@@H]2CCCN2 |
正規SMILES |
CC1=CC(=C(C(=C1)Br)F)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


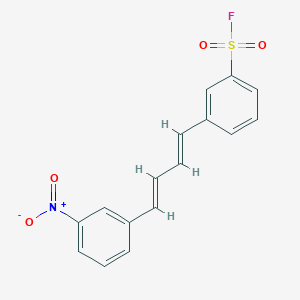

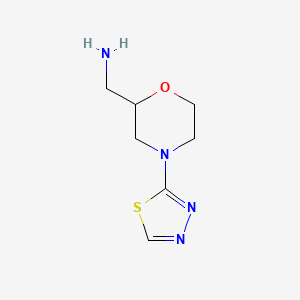
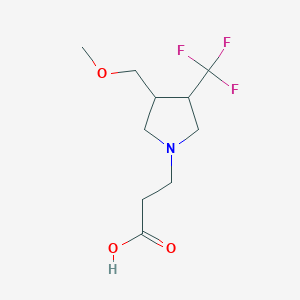

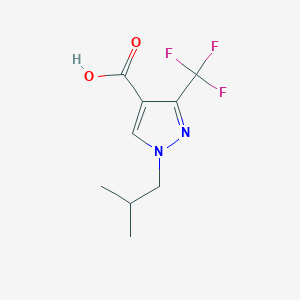
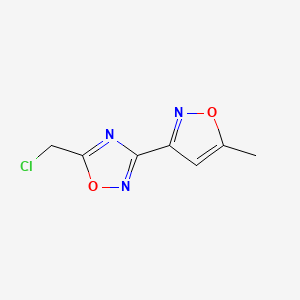
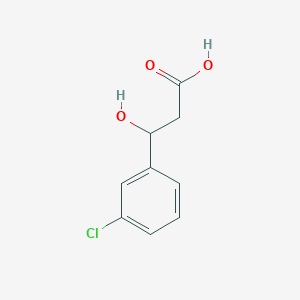
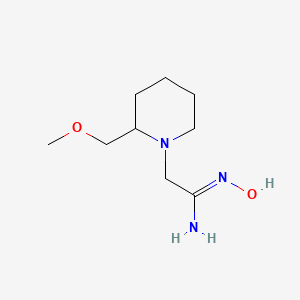
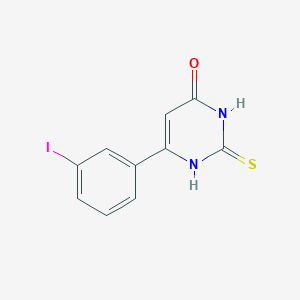
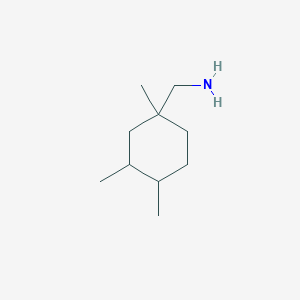

![Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride](/img/structure/B13345020.png)
